8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one
Description
The compound 8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one is a coumarin derivative featuring a benzimidazole moiety at position 3 and a dimethylaminomethyl substituent at position 7. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22(2)11-14-17(24)9-8-12-10-13(20(25)26-18(12)14)19-21-15-6-4-5-7-16(15)23(19)3/h4-10,24H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDSSBSCEDDJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN(C)C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 2-amino-4-methylbenzimidazole with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromen-2-one core can be oxidized to form a quinone derivative.
Reduction: : The imidazole ring can be reduced to form a more saturated analog.
Substitution: : The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Saturated imidazole analogs
Substitution: : Alkylated or acylated derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in the study of biological processes, particularly in enzyme inhibition and receptor binding assays.
Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole-Substituted Coumarins
Compound A : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]-chromen-4-one (CAS: N/A)
- Key Substituents :
- Position 3: 1-methylbenzimidazol-2-yl
- Position 6: Ethyl
- Position 8: 4-methylpiperazinylmethyl
- Molecular Formula : C₂₆H₂₉N₅O₃
- Properties: Enhanced solubility due to the piperazinyl group. Potential anticancer activity via kinase inhibition .
Compound B : 3-(1H-Benzimidazol-2-yl)-7-hydroxy-8-[(3-methylpiperidinyl)methyl]-chromen-2-one (CAS: 315237-52-6)
- Key Substituents :
- Position 3: 1H-benzimidazol-2-yl
- Position 8: 3-methylpiperidinylmethyl
- Molecular Formula : C₂₃H₂₃N₃O₃
- Properties :
Comparison with Target Compound :
Furochromenones and Related Analogues
Compound C : 8-Chloro-3-(1-naphthyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4c)
- Key Substituents :
- Position 3: 1-naphthyl
- Position 8: Chloro
- Molecular Formula : C₂₁H₁₂ClO₃
- Properties :
Compound D : 8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4d)
- Key Substituents :
- Position 3: 2-thienyl
- Position 8: Chloro
- Molecular Formula : C₁₆H₁₀ClO₃S
- Properties: Melting point: 131–133°C. Limited biological data available .
Comparison with Target Compound :
- The target compound’s benzimidazole and dimethylaminomethyl groups offer greater hydrogen-bonding capacity compared to the thienyl/naphthyl substituents in Compounds C/D. This could enhance interactions with enzymatic targets .
Coumarins with Heterocyclic Substituents
Compound E : 8-((Diethylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one (CAS: 301308-67-8)
- Key Substituents: Position 8: Diethylaminomethyl Position 3: 1-methylbenzimidazol-2-yl
- Molecular Formula : C₂₂H₂₃N₃O₃
- Properties: Higher lipophilicity than the dimethylaminomethyl analogue. Potential use in CNS-targeted therapies due to improved blood-brain barrier penetration .
Compound F : 3-((4-(5-(Substitutedaryl/alkyl)-1,3,4-oxadiazol-2-yl)chromen-2-one derivatives
- Key Substituents :
- Position 3: Oxadiazole-linked aryl/alkyl groups.
- Properties :
Comparison with Target Compound :
- The benzimidazole group in the target compound may offer stronger DNA intercalation or protease inhibition compared to oxadiazole-based derivatives .
Table 1: Structural and Physical Properties of Key Analogues
Key Observations:
Substituent Effects on Solubility: Piperazinyl/piperidinyl groups (Compounds A/B) enhance water solubility, whereas dimethylaminomethyl (target compound) balances lipophilicity and solubility .
Stability: The target compound’s dimethylaminomethyl group may confer greater metabolic stability than the diethylamino variant (Compound E) .
Biological Activity
8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one, a synthetic compound belonging to the coumarin class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-chromen-2-one |
| Canonical SMILES | CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its role in enzyme inhibition.
The proposed mechanisms through which the compound exerts its effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have shown that similar coumarin derivatives exhibit significant AChE inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways and enzyme activities related to cell survival and proliferation.
Research Findings and Case Studies
Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound.
- Anticancer Activity : In vitro studies indicated that coumarin derivatives can significantly inhibit the growth of cancer cells. For instance, a related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting strong inhibitory potential .
- Fluorescent Probes : The unique structural features of this compound make it a candidate for use as a fluorescent probe in biological imaging, enhancing the visualization of cellular processes.
- Comparative Studies : When compared to other benzodiazole derivatives, this compound's combination of functional groups offers distinct advantages in terms of biological activity and specificity towards certain molecular targets.
Tables of Biological Activity
Here are summarized findings from various studies regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
